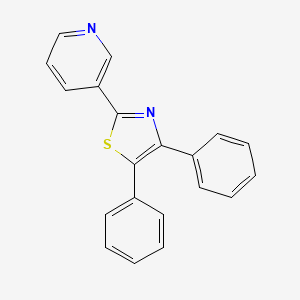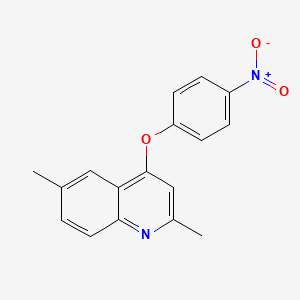
2,6-dimethyl-4-(4-nitrophenoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(4-nitrophenoxy)quinoline is a quinoline derivative with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a quinoline core substituted with dimethyl groups at positions 2 and 6, and a nitrophenoxy group at position 4. The molecular formula of this compound is C17H14N2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline typically involves the reaction of 2,6-dimethylquinoline with 4-nitrophenol under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(4-nitrophenoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products
Reduction: 2,6-Dimethyl-4-(4-aminophenoxy)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4-(4-nitrophenoxy)quinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other biologically active quinolines.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline: Similar structure but with methoxy groups instead of methyl groups.
4-(4-Nitrophenoxy)quinoline: Lacks the dimethyl substitutions at positions 2 and 6.
2,6-Dimethylquinoline: Lacks the nitrophenoxy group
Uniqueness
2,6-Dimethyl-4-(4-nitrophenoxy)quinoline is unique due to the combination of its dimethyl and nitrophenoxy substitutions, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,6-dimethyl-4-(4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-3-8-16-15(9-11)17(10-12(2)18-16)22-14-6-4-13(5-7-14)19(20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKCKKASDYZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
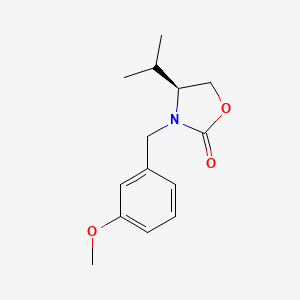
![N-[(2-chlorophenyl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-3-yl]propanamide](/img/structure/B5681293.png)
![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)
![Ethyl 4-(cyclopropylmethyl)-1-[2-(tetrazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B5681310.png)
![1-[(2,3-dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B5681317.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)
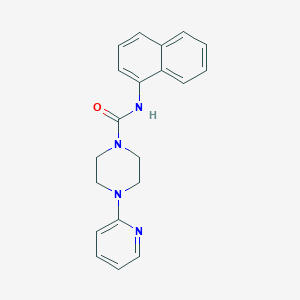
![METHYL 3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-5-NITROBENZOATE](/img/structure/B5681344.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)
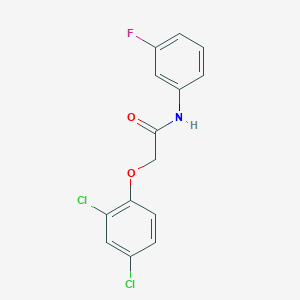
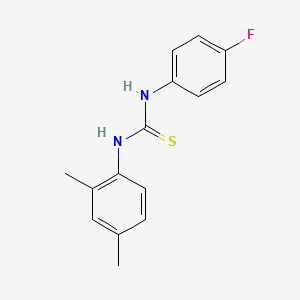
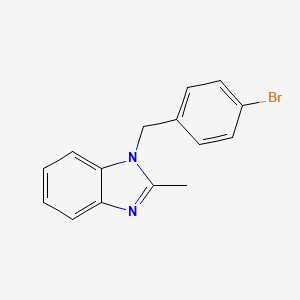
![3-[(3-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5681377.png)
